molecular formula C15H21IN2O2 B115241 Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate CAS No. 151978-66-4

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Cat. No. B115241
CAS RN: 151978-66-4
M. Wt: 388.24 g/mol
InChI Key: ZOWJTZMYSLZILG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21IN2O2 . It has a molecular weight of 388.25 . The compound is typically stored in a dark place at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate serves as an important intermediate in synthesizing biologically active benzimidazole compounds. One such synthesis achieved a 52% yield using cost-effective materials, underlining its role in cost-efficient drug synthesis processes (Liu Ya-hu, 2010).

  • Organic Intermediate in Structural Analysis : It is used as an organic intermediate in structural analysis, with X-ray diffraction and DFT calculations being employed to confirm its structure and investigate molecular stability and conformations (Zhi-Ping Yang et al., 2021).

  • Pharmacologically Useful Core Synthesis : A study reports its use in generating a pharmacologically useful core, highlighting its role in developing new drugs (Ashwini Gumireddy et al., 2021).

Anticorrosive Properties

  • Corrosion Inhibition in Steel : The compound has demonstrated significant potential in inhibiting corrosion in steel, particularly in acidic environments, with an inhibition efficiency of 91.5% observed in certain conditions (B. Praveen et al., 2021).

Asymmetric Deprotonation and Synthesis

  • Asymmetric Deprotonation in Medicinal Chemistry : It has been used in asymmetric deprotonation processes, leading to the synthesis of chiral intermediates for medicinal applications (B. McDermott et al., 2008).

Crystallographic Studies

  • Crystal Structure Analysis : Crystal structure studies of this compound derivatives have been conducted, offering insights into molecular interactions and potential applications in material science (S. Anthal et al., 2018).

Catalytic Applications

  • Catalysis in Acylation Chemistry : Derivatives of this compound have been synthesized for use as catalysts in acylation chemistry, demonstrating the compound's versatility in chemical synthesis (Thiemo Mennenga et al., 2015).

  • Synthetic Intermediate in Anticancer Drugs : It is also a key intermediate in the synthesis of small molecule anticancer drugs, showing its importance in the development of new therapeutic agents (Binliang Zhang et al., 2018).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWJTZMYSLZILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383731
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151978-66-4
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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